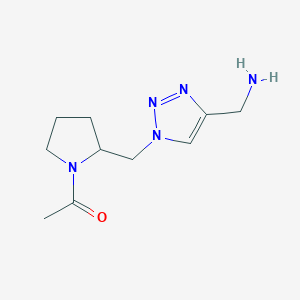

1-(2-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one

Übersicht

Beschreibung

The compound is a derivative of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains an aminomethyl group attached to a 1H-1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the nature of its chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The presence of the amine and ketone groups could make it reactive towards acids, bases, and other electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Chemie

Aminomethyltriazol-Verbindungen sind in der pharmazeutischen Chemie aufgrund ihrer vielfältigen therapeutischen Eigenschaften weit verbreitet. Sie dienen als Bausteine für Medikamente mit entzündungshemmenden, krebshemmenden, antidiabetischen, blutdrucksenkenden, antiviralen, antituberkulösen, antifungal-, antiepileptischen und antimikrobiellen Wirkungen .

Pflanzenschutzmittel

Im Bereich der Pflanzenschutzmittel spielen Triazole eine entscheidende Rolle als Fungizide und Pflanzenwachstumsregulatoren. Ihre Fähigkeit, die Biosynthese von Sterolen in Pilzen zu hemmen, macht sie effektiv beim Schutz von Pflanzen vor Pilzkrankheiten .

Materialforschung

Triazole werden in der Materialforschung zur Entwicklung neuer Salze und elektrisch leitfähiger ionischer Flüssigkeiten verwendet. Sie werden auch als Katalysatoren für die Aushärtung von Epoxidharzen eingesetzt .

Korrosionsschutz

Aufgrund ihrer ausgezeichneten Ligandeigenschaften für Eisen und andere Metalle werden Triazole als Korrosionsschutzmittel in Kühlern und Kühlsystemen eingesetzt .

Metallkomplexe für medizinische Anwendungen

Triazolbasierte Metallkomplexe wurden synthetisiert, um die pharmakodynamischen und pharmakokinetischen Eigenschaften von Medikamenten zu verbessern. Diese Komplexe haben Anwendungen in einer Reihe von medizinischen Anwendungen, darunter antibakterielle, antimykotische, antimalaria-, zytotoxische, krebshemmende, antidiabetische, antioxidative, antineuropathische, anti-HIV- und DNA-spaltende Mittel .

Chemische Biologie und Biokonjugation

In der chemischen Biologie werden Triazole aufgrund ihrer Stabilität und Biokompatibilität für Biokonjugationstechniken verwendet. Dies ermöglicht die Herstellung komplexer Moleküle für die biologische Forschung und die Medikamentenentwicklung .

Fluoreszenzbildgebung

Triazole finden Anwendung in der Fluoreszenzbildgebung aufgrund ihrer Fluoreszenzeigenschaften, wenn sie an bestimmte Metalle oder andere Verbindungen gebunden sind. Dies macht sie nützlich für verschiedene bildgebende Verfahren für biologische Systeme .

Polymerchemie und Materialwissenschaften

Schließlich finden Triazole Anwendung in der Polymerchemie und Materialwissenschaft, wo sie verwendet werden, um Polymere mit bestimmten Eigenschaften wie erhöhter Festigkeit oder Leitfähigkeit zu erzeugen .

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring and a 1,2,3-triazole ring. Compounds containing these structures are known to interact with various biological targets. For instance, pyrrolidine derivatives are known to exhibit a wide range of biological activities, including acting on central nervous system receptors . Similarly, 1,2,3-triazole derivatives have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action would depend on the specific target that the compound interacts with. For instance, if the compound were to act on a receptor in the central nervous system, it might alter the conformation of the receptor and modulate the signal transduction pathway .

Biochemical Pathways

Again, this would depend on the specific target of the compound. If the compound were to act on a receptor, it could potentially affect the associated signal transduction pathway and downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied experimentally .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. For instance, if the compound were to have an inhibitory effect on a particular enzyme, this could result in decreased activity of that enzyme and alterations in the associated biochemical pathway .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nickel (II) salts, forming complexes that have been studied for their thermal properties . The nature of these interactions involves coordination with metal ions, which can influence the compound’s stability and reactivity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with metal ions, such as nickel (II), plays a crucial role in its mechanism of action, affecting its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular and metabolic processes becomes significant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular energy production and utilization, highlighting its potential as a tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Eigenschaften

IUPAC Name |

1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-8(16)15-4-2-3-10(15)7-14-6-9(5-11)12-13-14/h6,10H,2-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLPBYDEWZEMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

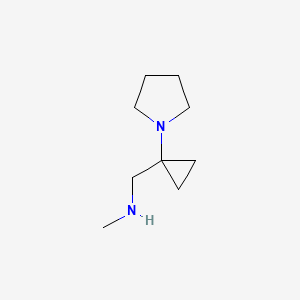

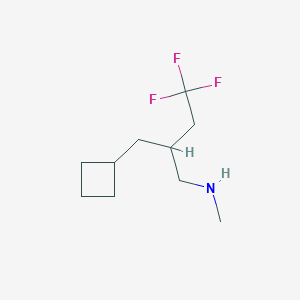

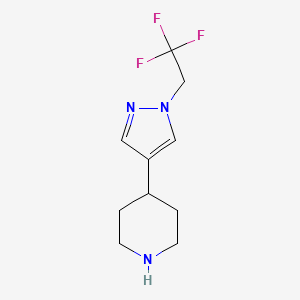

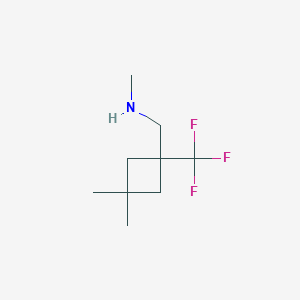

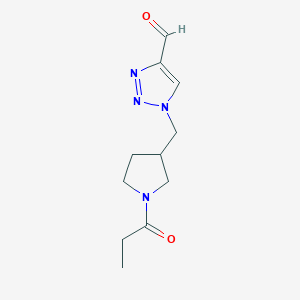

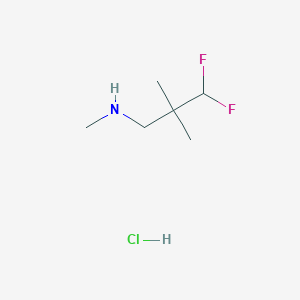

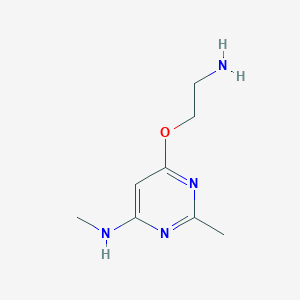

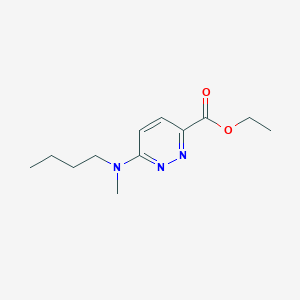

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)